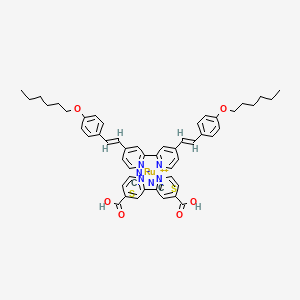
Ru(4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine)(4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ru(4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine)(4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2” is a ruthenium-based complex Ruthenium complexes are known for their applications in various fields, including catalysis, photochemistry, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ruthenium complexes typically involves the coordination of ligands to a ruthenium center. For this compound, the synthetic route may involve:
Ligand Preparation: Synthesizing the ligands 4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine and 4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine.
Complex Formation: Reacting these ligands with a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable solvent and under controlled temperature and pressure conditions.
Purification: Isolating the desired complex through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of such complexes may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
Ruthenium complexes can undergo various types of reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the ruthenium center.
Substitution: Ligands in the complex can be replaced by other ligands under specific conditions.
Photochemical Reactions: The complex can absorb light and undergo photochemical transformations.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or ceric ammonium nitrate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Solvents: Common solvents include acetonitrile, dichloromethane, and ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while substitution could result in a new complex with different ligands.
Scientific Research Applications
Chemistry
Catalysis: Ruthenium complexes are used as catalysts in various organic reactions, including hydrogenation and oxidation.
Photochemistry: These complexes can be used in light-harvesting applications and as photosensitizers in dye-sensitized solar cells.
Biology and Medicine
Anticancer Agents: Some ruthenium complexes have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.
Imaging: Ruthenium complexes can be used as contrast agents in imaging techniques.
Industry
Material Science: These complexes can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ruthenium complexes exert their effects can vary. In catalysis, the ruthenium center often facilitates the activation of substrates, leading to the desired chemical transformation. In medicinal applications, the complex may interact with biological molecules, such as DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ru(bpy)3^2+: A well-known ruthenium complex with 2,2’-bipyridine ligands, used in photochemistry and as a redox mediator.
Ru(phen)3^2+: Another ruthenium complex with 1,10-phenanthroline ligands, known for its luminescent properties.
Uniqueness
The uniqueness of “Ru(4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine)(4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2” lies in its specific ligand structure, which can impart distinct electronic, photochemical, and biological properties compared to other ruthenium complexes.
Properties
CAS No. |
847665-45-6 |
|---|---|
Molecular Formula |
C52H52N6O6RuS2 |
Molecular Weight |
1022.2 g/mol |
InChI |
InChI=1S/C38H44N2O2.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-26,29-30H,3-10,27-28H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2/b13-11+,14-12+;;;; |
InChI Key |
HBARXZGSEMEPLK-BPSJQPAOSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=S)=[N-].C(=S)=[N-].[Ru+2] |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


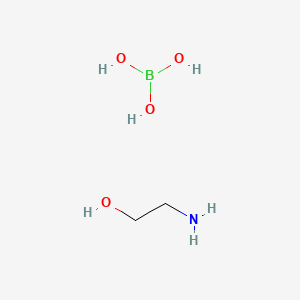

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
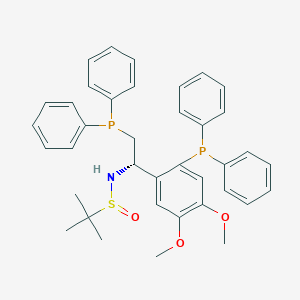
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
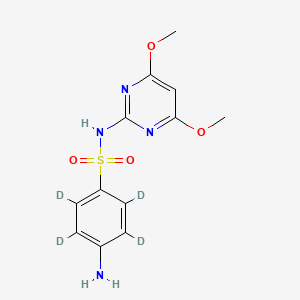
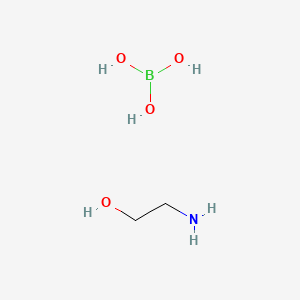
![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
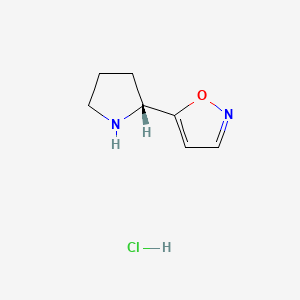
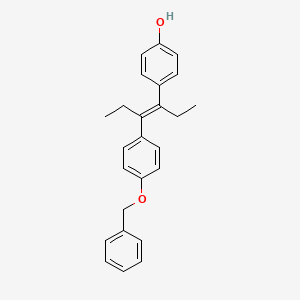
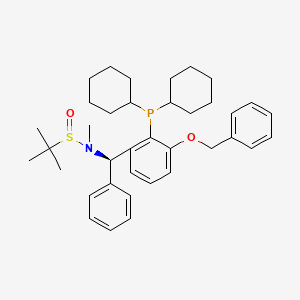
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)
![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
